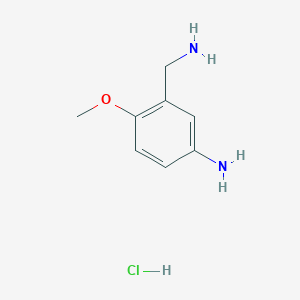

3-(Aminomethyl)-4-methoxyaniline hydrochloride

Description

3-(Aminomethyl)-4-methoxyaniline hydrochloride is a substituted aniline derivative featuring an aminomethyl (-CH₂NH₂) group at the 3-position and a methoxy (-OCH₃) group at the 4-position of the benzene ring, with a hydrochloride salt formation. This compound is of interest in organic synthesis and pharmaceutical research due to its dual functional groups, which may enhance reactivity in coupling reactions or serve as a precursor for drug intermediates.

Properties

IUPAC Name |

3-(aminomethyl)-4-methoxyaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.ClH/c1-11-8-3-2-7(10)4-6(8)5-9;/h2-4H,5,9-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTEBQQSRNBFCJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-4-methoxyaniline hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 4-methoxyaniline.

Formylation: The 4-methoxyaniline undergoes formylation to introduce a formyl group at the para position.

Reduction: The formyl group is then reduced to an aminomethyl group using a reducing agent such as sodium borohydride.

Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Processing: Utilizing large-scale reactors where the reactions are carried out in batches.

Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and yield by maintaining optimal reaction conditions throughout the process.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-4-methoxyaniline hydrochloride can undergo various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid or sulfuric acid.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary amines.

Substitution: Introduction of nitro or sulfonyl groups on the aromatic ring.

Scientific Research Applications

3-(Aminomethyl)-4-methoxyaniline hydrochloride has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4-methoxyaniline hydrochloride involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The aminomethyl group can form hydrogen bonds with biological targets, while the methoxy group can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

3-Chloro-4-Methoxyaniline Hydrochloride

- Structure : Substituted with chlorine (Cl) at the 3-position and methoxy at the 4-position.

- Synthesis : Prepared via reaction of 4-methoxyphenylnitrone with oxalyl chloride in THF, followed by acid hydrolysis (HCl, 72°C). Yield: 38.5% .

- Properties : Light grey solid; the chloro group increases electrophilicity, making it suitable for nucleophilic substitution reactions.

- Applications : Likely used as an intermediate in agrochemicals or dyes, though explicit data are unavailable.

3-(Cyclopentyloxy)-4-Methoxyaniline Hydrochloride

- Structure : Features a cyclopentyloxy (-O-cyclopentyl) group at the 3-position and methoxy at the 4-position.

- Properties: Molecular formula C₉H₈FN₃O; molecular weight 193.18 g/mol; powder form; room-temperature storage.

- Applications : May serve as a building block for kinase inhibitors or anti-inflammatory agents.

4-Methoxyanilinium Chloride

- Structure : Simplest analog, lacking the 3-substituent; only a methoxy group at the 4-position.

- Synthesis : Formed by direct reaction of 4-methoxyaniline with HCl. Crystal structure analysis reveals intermolecular N–H⋯Cl hydrogen bonds, contributing to stability .

- Applications : Studied in dielectric-ferroelectric materials research due to its crystalline properties .

Benzyl 3-(Aminomethyl)morpholine-4-carboxylate Hydrochloride

- Structure : Incorporates a morpholine ring and benzyl ester group; molecular formula C₁₃H₁₉ClN₂O₃.

- Applications : Likely explored in medicinal chemistry for targeted drug delivery.

Data Table: Comparative Analysis

Biological Activity

3-(Aminomethyl)-4-methoxyaniline hydrochloride (AM4-HCl) is a compound with significant potential in various biological applications. It is characterized by its unique structure, which includes an aromatic ring with a methoxy group and an aminomethyl group, enhancing its solubility and reactivity. This article reviews the biological activities associated with AM4-HCl, including its antimicrobial properties, enzyme inhibition, and potential anticancer effects.

- Chemical Formula : C₈H₁₄Cl₂N₂O

- Molecular Weight : Approximately 225.12 g/mol

- Appearance : White crystalline solid

- Solubility : Enhanced solubility due to its hydrochloride form

1. Antimicrobial Properties

Research indicates that AM4-HCl exhibits notable antimicrobial activity against various bacterial strains. Preliminary studies have shown effectiveness against:

- Escherichia coli

- Staphylococcus aureus

- Klebsiella pneumoniae

A study highlighted that AM4-HCl's mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death. This property suggests potential applications in developing new antimicrobial agents.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Klebsiella pneumoniae | 64 µg/mL |

2. Enzyme Inhibition

AM4-HCl has been studied for its ability to inhibit specific enzymes, which could be beneficial in treating diseases where enzyme activity is dysregulated. For instance:

- Alkaline Phosphatase : Inhibition studies revealed that AM4-HCl can effectively block this enzyme, which is crucial in various metabolic pathways.

The inhibition of alkaline phosphatase was quantified, showing a half-maximal inhibitory concentration (IC50) of approximately 25 µM.

3. Anticancer Activity

Emerging research suggests that AM4-HCl may possess anticancer properties. In vitro studies have demonstrated cytotoxic effects on several cancer cell lines, including:

- HeLa (cervical cancer)

- MCF7 (breast cancer)

- HCT116 (colon cancer)

The compound exhibited dose-dependent cytotoxicity, with IC50 values ranging from 20 to 50 µM across different cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF7 | 30 |

| HCT116 | 45 |

Case Studies and Research Findings

Several studies have focused on the biological activity of AM4-HCl:

- A study published in RSC Advances reported the synthesis and characterization of AM4-HCl, emphasizing its potential as an antimicrobial agent and enzyme inhibitor .

- Another investigation highlighted the compound's cytotoxic effects on cancer cells, indicating a need for further exploration into its mechanisms of action .

Q & A

Q. Which in vitro/in vivo models are appropriate for preliminary toxicity screening?

- Methodology:

- In Vitro : MTT assays on HepG2 cells (IC₅₀ determination) and Ames test for mutagenicity.

- In Vivo : Acute toxicity in zebrafish embryos (LC₅₀ at 96 hpf) precedes rodent studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.